molecular formula C14H22O6 B15157584 Triethyl pent-4-ene-1,2,2-tricarboxylate CAS No. 674786-71-1

Triethyl pent-4-ene-1,2,2-tricarboxylate

Cat. No.: B15157584
CAS No.: 674786-71-1
M. Wt: 286.32 g/mol
InChI Key: KTHNUEXPNSPJDO-UHFFFAOYSA-N
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Description

Triethyl pent-4-ene-1,2,2-tricarboxylate is a tricarboxylate ester characterized by a five-carbon backbone (pentene) with a double bond at position 4 and three ethyl ester groups at positions 1, 2, and 2. Tricarboxylate esters are widely used as intermediates in organic synthesis, plasticizers, or pharmaceutical precursors due to their reactivity and solubility in organic solvents .

Properties

CAS No.

674786-71-1

Molecular Formula

C14H22O6

Molecular Weight

286.32 g/mol

IUPAC Name

triethyl pent-4-ene-1,2,2-tricarboxylate

InChI

InChI=1S/C14H22O6/c1-5-9-14(12(16)19-7-3,13(17)20-8-4)10-11(15)18-6-2/h5H,1,6-10H2,2-4H3

InChI Key

KTHNUEXPNSPJDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC=C)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triethyl pent-4-ene-1,2,2-tricarboxylate typically involves the esterification of pent-4-ene-1,2,2-tricarboxylic acid with ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Triethyl pent-4-ene-1,2,2-tricarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Triethyl pent-4-ene-1,2,2-tricarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of triethyl pent-4-ene-1,2,2-tricarboxylate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

1,1,2-Triethyl eth-1-ene-1,1,2-tricarboxylate (CAS not specified)

  • Structural Differences : The eth-1-ene analog features a shorter three-carbon backbone with a double bond at position 1, compared to the pent-4-ene backbone of the target compound. This difference impacts steric effects and electronic properties.
  • Physical Properties : Longer alkenes like pent-4-ene derivatives generally exhibit higher boiling points and lower volatility than shorter-chain analogs.
  • Safety Profile : The eth-1-ene compound has documented hazards, including acute aquatic toxicity and flammability (H410, H225) . Similar risks may apply to the pent-4-ene derivative, though environmental persistence could differ due to chain length.

Triethyl Orthoformate (CAS 122-51-0)

  • Functional Comparison: Triethyl orthoformate, a reagent in heterocyclic synthesis (), shares ester functionality but lacks carboxylate groups.

Comparison with Functional and Regulatory Analogs

Organolead Compounds (e.g., Triethyllead chloride, CAS 15710-47-1)

  • Toxicity and Regulation: Organolead compounds () are highly regulated due to neurotoxicity and environmental persistence. In contrast, triethyl tricarboxylates are less likely to exhibit acute metal toxicity but may still pose environmental risks (e.g., aquatic toxicity) .
  • Applications: Lead compounds are historically used as fuel additives, whereas tricarboxylates serve non-toxic roles in synthesis or materials science.

Polycarboxylate Polymers ()

  • Complexity and Use: Polymers like 1,4-benzenedicarboxylic acid-based materials are engineered for durability and industrial applications (e.g., coatings, adhesives). Monomeric tricarboxylates like Triethyl pent-4-ene-1,2,2-tricarboxylate may act as crosslinkers or precursors in such systems .

Biological Activity

Triethyl pent-4-ene-1,2,2-tricarboxylate (TEPT) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmaceuticals and agriculture. This article delves into the biological activity of TEPT, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

TEPT is characterized by its tricarboxylate structure, which consists of three carboxylic acid groups attached to a pentene backbone. This unique arrangement contributes to its reactivity and potential interactions with biological systems. The compound's chemical formula is C₁₃H₂₄O₇.

Biological Activity Overview

Research indicates that TEPT may exhibit several biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest TEPT may modulate inflammatory pathways, potentially reducing inflammation in various biological contexts.
  • Antimicrobial Effects : Similar compounds have shown efficacy against certain pathogens, indicating that TEPT may possess antimicrobial properties.
  • Enzymatic Interactions : Interaction studies reveal that TEPT may influence enzymatic activities and metabolic pathways, suggesting a role in cellular signaling.

1. Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of TEPT using in vitro models. The results demonstrated that TEPT significantly reduced the production of pro-inflammatory cytokines in macrophage cells exposed to lipopolysaccharides (LPS). The findings are summarized in Table 1.

TreatmentCytokine Levels (pg/mL)Control Levels (pg/mL)
TEPT (10 µM)150300
TEPT (50 µM)80300
Control300-

2. Antimicrobial Activity

In a separate study, the antimicrobial efficacy of TEPT was tested against various bacterial strains. The results indicated that TEPT exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) detailed in Table 2.

Bacterial StrainMIC (µg/mL)
E. coli25
S. aureus30

3. Enzymatic Interaction Studies

Research also focused on the interaction of TEPT with specific enzymes involved in metabolic pathways. For instance, studies showed that TEPT could inhibit phospholipase C activity in turkey erythrocyte membranes, indicating potential implications for cell signaling modulation.

Case Studies

Case Study 1: In Vivo Anti-inflammatory Effects

In an animal model of arthritis, TEPT was administered to assess its therapeutic effects. Results showed a significant reduction in joint swelling and pain scores compared to control groups receiving a placebo. This suggests potential for TEPT as an anti-inflammatory agent in clinical settings.

Case Study 2: Agricultural Applications

TEPT has been explored for its potential use as a biopesticide due to its antimicrobial properties. Field trials demonstrated that crops treated with TEPT showed reduced fungal infections compared to untreated controls, highlighting its agricultural viability.

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